

Chemical structure and properties of Guretolimod (DSP-0509)

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Compound of Interest

Compound Name: Guretolimod

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Guretolimod (DSP-0509): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guretolimod, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potential applications in immuno-oncology. As a systemically available agent, it is designed to stimulate the innate immune system, leading to a cascade of anti-tumor responses. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Guretolimod**.

Chemical Structure and Properties

Guretolimod is a pyrimidine derivative, distinguishing it from earlier imidazoquinoline-based TLR7 agonists.^[1] Its chemical structure allows for systemic administration. The hydrochloride salt is typically used in research and development.

Table 1: Chemical and Physical Properties of **Guretolimod** (DSP-0509)

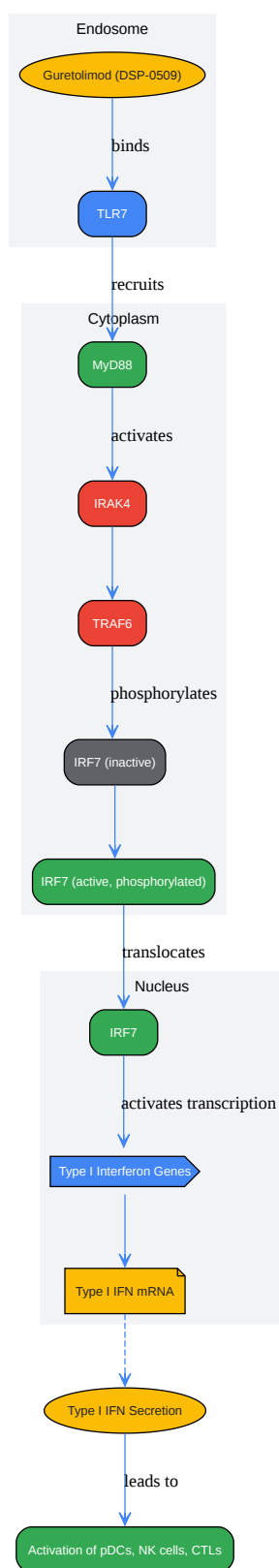
Property	Value	Source
Chemical Name	[[{4-[(2-amino-4-[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl)methyl](2,2,2-trifluoroethyl)amino]acetic acid	MedKoo
Molecular Formula	C ₂₄ H ₃₄ F ₃ N ₅ O ₄ (Free Base)	[2][3]
C ₂₄ H ₃₅ ClF ₃ N ₅ O ₄ (HCl Salt)	[1]	
Molecular Weight	513.55 g/mol (Free Base)	[2]
550.01 g/mol (HCl Salt)		
Appearance	Off-white to light yellow solid	
Solubility	High water solubility	
DMSO: 100 mg/mL (181.81 mM)		

Mechanism of Action

Guretolimod functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to TLR7, **Guretolimod** initiates a downstream signaling cascade that results in potent anti-tumor immune responses.

Signaling Pathway

The activation of TLR7 by **Guretolimod** triggers a MyD88-dependent signaling pathway. This involves the recruitment of adaptor protein MyD88, which then forms a complex with interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4, and TNF receptor-associated factor 6 (TRAF6). This complex ultimately leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α/β).



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Figure 1: Guretolimod-induced TLR7 signaling pathway.

Downstream Immunological Effects

The production of type I interferons is a central component of **Guretolimod**'s anti-tumor activity. These cytokines stimulate a variety of immune cells, including:

- Plasmacytoid Dendritic Cells (pDCs): Leading to further cytokine and chemokine production.
- Natural Killer (NK) Cells: Enhancing their cytotoxic activity against tumor cells.
- Cytotoxic T-Lymphocytes (CTLs): Promoting their activation and infiltration into the tumor microenvironment.

This cascade of immune activation can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

Pharmacological Data

In Vitro Activity

Guretolimod has demonstrated potent and selective agonistic activity at the TLR7 receptor.

Table 2: In Vitro Activity of **Guretolimod** (DSP-0509)

Assay	Species	EC50	Source
TLR7 Agonistic Activity	Human	316 nM	
TLR7 Agonistic Activity	Murine	33 nM	
TLR8 Agonistic Activity	Human	> 10 μ M	

Pharmacokinetics

Preclinical studies in mice have characterized the pharmacokinetic profile of **Guretolimod**.

Table 3: Pharmacokinetic Parameters of **Guretolimod** (DSP-0509) in Mice

Parameter	Value	Species	Route	Source
Half-life (T1/2)	0.69 hours	Mouse	Intravenous	
Clearance	Rapid elimination	Mouse	Intravenous	
Note	Excretion is partly mediated by organic anion transporting peptide (OATP) transporters.			

Pharmacodynamics

In vivo studies have demonstrated that **Guretolimod** induces a rapid and robust pharmacodynamic response.

Table 4: In Vivo Pharmacodynamic Effects of **Guretolimod** (DSP-0509) in Mice

Biomarker	Effect	Time Point	Species	Source
IFN α	Increased secretion	2 hours post-dose	Mouse	
TNF α	Increased secretion	2 hours post-dose	Mouse	
IP-10 (CXCL10)	Increased secretion	2 hours post-dose	Mouse	

Experimental Protocols

Chemical Synthesis

The detailed chemical synthesis of **Guretolimod** (DSP-0509) is described in patent WO/2013/172479. The synthesis involves a multi-step process culminating in the formation of the pyrimidine scaffold and subsequent functionalization.

In Vitro TLR7/8 Reporter Assay

Objective: To determine the agonistic activity of **Guretolimod** on human and murine TLR7 and human TLR8.

Methodology:

- Cell Lines: HEK293 cells stably expressing either human TLR7, murine TLR7, or human TLR8, and containing a nuclear factor-kappa B (NF- κ B) inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
- Cell Culture: Cells are maintained in appropriate media as recommended by the vendor.
- Assay Procedure:
 - Cells are seeded into 96-well plates.
 - **Guretolimod** is serially diluted and added to the cells.
 - The plates are incubated for 19-24 hours.
 - The supernatant is collected, and SEAP activity is measured using a fluorescent substrate.
- Data Analysis: The EC50 values are calculated from the dose-response curves.



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Figure 2: Workflow for the in vitro TLR7/8 reporter assay.

In Vivo Anti-Tumor Efficacy Studies

Objective: To evaluate the anti-tumor activity of **Guretolimod** in syngeneic mouse models.

Methodology:

- Animal Models: BALB/c or C3H mice are typically used.
- Tumor Cell Lines: CT26 (colon carcinoma), LM8 (osteosarcoma), or 4T1 (mammary carcinoma) cells are subcutaneously implanted.
- Dosing:
 - **Guretolimod** is dissolved in a 2.5 mM glycine buffered solution (pH 10.2).
 - The compound is administered intravenously (e.g., 1 or 5 mg/kg) on a schedule such as once weekly.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Pharmacodynamic Analysis: Blood samples can be collected at various time points to measure cytokine levels (e.g., IFN α , TNF α) by ELISA or Luminex assays.
- Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells).

Clinical Development

Guretolimod has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. This trial has been terminated.

Conclusion

Guretolimod (DSP-0509) is a potent and selective TLR7 agonist with a distinct chemical structure and favorable pharmacokinetic properties for systemic administration. Its mechanism of action, centered on the induction of type I interferons, leads to the activation of a broad anti-tumor immune response. Preclinical studies have demonstrated its efficacy in various tumor

models, both as a monotherapy and in combination with other immunotherapies. Further investigation is warranted to fully elucidate its therapeutic potential in oncology.

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References

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